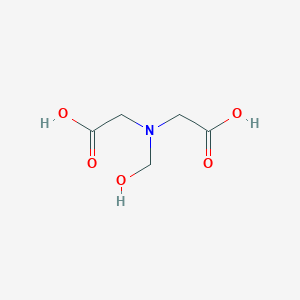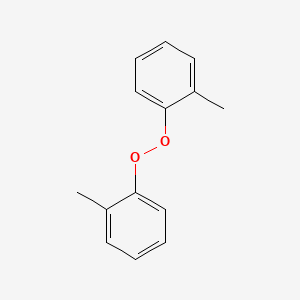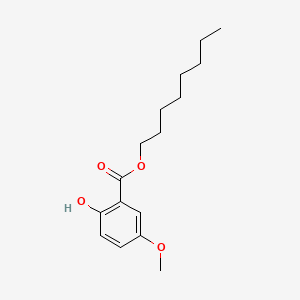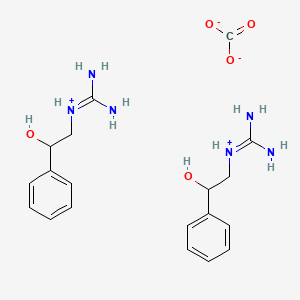
(+-)-beta-Hydroxy-beta-phenylethylguanidine carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate is a chemical compound with a unique structure that combines a guanidine group with a beta-hydroxy-beta-phenylethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate typically involves the reaction of beta-hydroxy-beta-phenylethylamine with guanidine carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The guanidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The beta-hydroxy-beta-phenylethyl moiety can also interact with hydrophobic regions of the targets, further modulating their function.
類似化合物との比較
Similar Compounds
beta-Hydroxy-beta-phenylethylamine: A precursor in the synthesis of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate.
Guanidine carbonate: Another precursor used in the synthesis.
Phenylethylamine derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate is unique due to the combination of the guanidine group with the beta-hydroxy-beta-phenylethyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
25234-62-2 |
|---|---|
分子式 |
C19H28N6O5 |
分子量 |
420.5 g/mol |
IUPAC名 |
diaminomethylidene-(2-hydroxy-2-phenylethyl)azanium;carbonate |
InChI |
InChI=1S/2C9H13N3O.CH2O3/c2*10-9(11)12-6-8(13)7-4-2-1-3-5-7;2-1(3)4/h2*1-5,8,13H,6H2,(H4,10,11,12);(H2,2,3,4) |
InChIキー |
IAVPGZZRAJUOGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C[NH+]=C(N)N)O.C1=CC=C(C=C1)C(C[NH+]=C(N)N)O.C(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


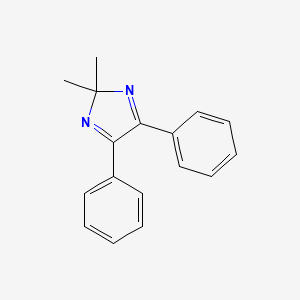

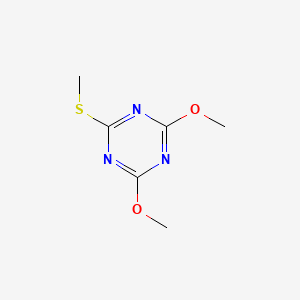

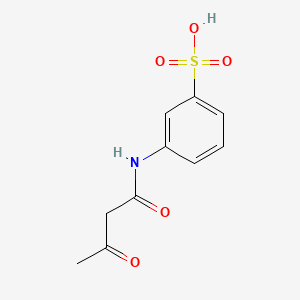

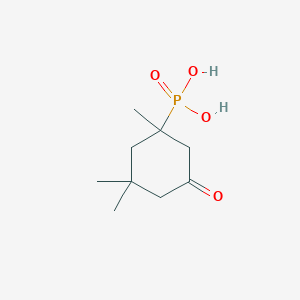
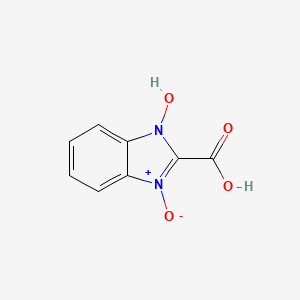
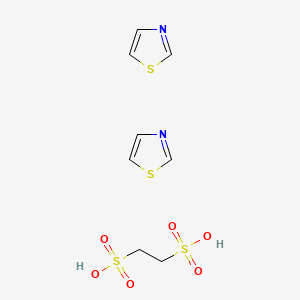
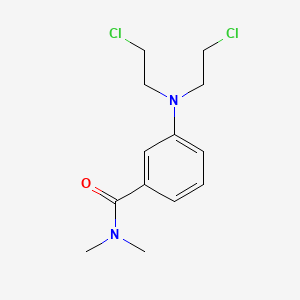
![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
